molecular formula CH5O3P B042695 Methylphosphonic acid CAS No. 993-13-5

Methylphosphonic acid

Cat. No.: B042695
CAS No.: 993-13-5
M. Wt: 96.022 g/mol
InChI Key: YACKEPLHDIMKIO-UHFFFAOYSA-N
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Description

Methylphosphonic acid is a key organophosphorus compound of significant interest in chemical research and development. Its primary structure, featuring a direct carbon-phosphorus (C-P) bond, makes it a stable phosphonate analog of inorganic phosphate, rendering it highly valuable for studying enzyme inhibition, particularly in metabolic pathways and phosphatase activity. This compound serves as a fundamental precursor in the synthesis of complex organophosphorus molecules, including ligands for metal-organic frameworks (MOFs) and coordination chemistry due to its potent chelating properties. Furthermore, its derivatives are extensively utilized in the development of flame retardants, scale inhibitors in water treatment, and as a critical scaffold in medicinal chemistry for the design of protease inhibitors and nucleotide analogs. As a stable isostere of phosphoric acid, it resists hydrolytic cleavage, allowing researchers to probe biological systems and material science applications with enhanced stability. This product is provided For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

methylphosphonic acid
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InChI

InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)
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InChI Key

YACKEPLHDIMKIO-UHFFFAOYSA-N
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Canonical SMILES

CP(=O)(O)O
Source PubChem
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Molecular Formula

CH5O3P
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DSSTOX Substance ID

DTXSID5047748
Record name Methyl phosphonic acid
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Molecular Weight

96.022 g/mol
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Physical Description

Liquid, White solid; [HSDB] White flakes or crystalline solid; [MSDSonline]
Record name Phosphonic acid, P-methyl-
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Boiling Point

Decomposes
Record name METHYL PHOSPHONIC ACID
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Solubility

Soluble in ethanol and ethyl ether; insoluble in benzene, In water, >20,000 mg/l (no temperature reported)
Record name METHYL PHOSPHONIC ACID
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Vapor Pressure

0.000002 [mmHg]
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Color/Form

White solid

CAS No.

993-13-5
Record name Methylphosphonic acid
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Record name METHYLPHOSPHONIC ACID
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Melting Point

108.5 °C
Record name METHYL PHOSPHONIC ACID
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Preparation Methods

Reaction Mechanism and Conditions

The hydrolysis of chloromethylphosphinic acid (ClCH₂PH(O)OH) in strongly alkaline media represents a cornerstone of methylphosphonic acid production. As detailed in US Patent 3,110,727, this method involves reacting chloromethylphosphinic acid or its sodium salt with excess sodium hydroxide (≥2 mole equivalents) at elevated temperatures (90–120°C) under an inert atmosphere. The reaction proceeds via a two-step mechanism:

  • Initial Hydrolysis :

    ClCH2PH(O)OH+2NaOHCH3PO(ONa)2+NaCl+H2O\text{ClCH}_2\text{PH(O)OH} + 2\text{NaOH} \rightarrow \text{CH}_3\text{PO(ONa)}_2 + \text{NaCl} + \text{H}_2\text{O}

    Sodium hydroxide cleaves the P–Cl bond, forming the sodium salt of this compound. Maintaining a pH ≥ 11.0 is critical to suppress side reactions, such as the formation of hydroxymethylphosphinic acid (HOCH₂PH(O)OH).

  • Acidification and Purification :
    The sodium salt is neutralized with hydrochloric acid, yielding crude this compound. Subsequent chlorination with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) converts the acid to methylphosphonyl chloride (CH₃POCl₂), which is fractionally distilled and hydrolyzed to pure this compound.

Process Optimization and Yields

Key parameters influencing yield and purity include NaOH concentration, reaction temperature, and stoichiometry. Exemplary data from the patent illustrate these dependencies:

ExampleReactants (Moles)ConditionsYield (%)Purity (%)
I1 ClCH₂PH(O)ONa, 2 NaOH100°C, 3 hr81.481.4 (MPA), 18.6 (HMPA)
III1.27 ClCH₂PH(O)OH, 4 NaOH100°C, 1 hr9892 (MPA), 8 (HMPA)
VI1 ClCH₂PH(O)ONa, 4 NaOH100°C, 4 hr96.588.4 (MPA), 11.6 (HMPA)

MPA: this compound; HMPA: Hydroxymethylphosphinic acid

Higher NaOH concentrations (e.g., 4 moles) and prolonged heating (3–4 hours) favor methylphosphonate formation, reducing HMPA content to <20%. The crude product is further purified via chlorination, achieving ≥93.8% purity in methylphosphonyl chloride before final hydrolysis.

Industrial Scalability

This method eliminates hazardous reagents like aluminum chloride (AlCl₃), historically used in CH₃Cl·PCl₃·AlCl₃ complexes, thereby reducing corrosion and simplifying equipment. However, the need for high-purity chloromethylphosphinic acid precursors and energy-intensive distillation steps poses scalability challenges.

Catalytic Hydrogenolysis of Dibenzyl Phosphonates

Methodology and Reaction Pathway

Catalytic hydrogenolysis offers an alternative route to this compound, circumventing strongly acidic or alkaline conditions. As outlined in PMC5669239, dibenzyl methylphosphonate ((BnO)₂POCH₃) is treated with hydrogen gas (H₂) in the presence of palladium on charcoal (Pd/C), cleaving the benzyl (Bn) groups:

(BnO)2POCH3+2H2Pd/CCH3PO(OH)2+2BnH(\text{BnO})2\text{POCH}3 + 2\text{H}2 \xrightarrow{\text{Pd/C}} \text{CH}3\text{PO(OH)}_2 + 2\text{BnH}

This method is advantageous for acid-sensitive substrates, as it operates under neutral conditions. However, synthesizing dibenzyl phosphonates requires additional steps, such as Arbuzov or Michaelis-Becker reactions, which may limit cost-effectiveness.

Yield and Practical Considerations

While specific data for this compound are scarce, analogous hydrogenolysis reactions typically achieve 70–85% yields. The method’s feasibility depends on precursor availability and catalyst recycling efficiency.

Comparative Analysis of Preparation Methods

ParameterAlkaline HydrolysisCatalytic Hydrogenolysis
Reaction Conditions Strongly alkaline, 90–120°CNeutral, ambient H₂ pressure
Yield 81–98%70–85% (estimated)
Purity ≥93.8% after purificationDependent on precursor purity
Scalability High (industrial use)Moderate (lab-scale)
Environmental Impact Corrosive wasteBenign byproducts (toluene)

Alkaline hydrolysis remains the industry standard due to its high yields and established infrastructure. Catalytic hydrogenolysis, though less developed, presents a greener alternative for niche applications.

Chemical Reactions Analysis

Types of Reactions: Methylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Chemical Warfare Agent Detection

Detection Methods
Methylphosphonic acid is primarily known as a degradation product of organophosphorus nerve agents such as sarin and VX. Its presence in environmental samples can indicate contamination from chemical warfare agents. Several methods have been developed for detecting MPA:

  • Chromatographic Techniques : MPA can be detected using chromatographic adsorbents combined with chromogenic detector reagents, which produce a color change upon interaction with MPA or its derivatives. This method is effective for identifying chemical warfare agents and their degradation products in various samples .
  • Microchip Electrophoresis : A portable microchip electrophoresis device has been developed that can identify MPA alongside other nerve agents like sarin and tabun within minutes. This method utilizes contactless conductivity detection for rapid analysis, making it suitable for field applications .
  • Mass Spectrometry : High-performance liquid chromatography (HPLC) coupled with mass spectrometry has been employed to analyze MPA in biological samples, providing insights into the exposure levels of nerve agents .

Environmental Studies

Marine Microbial Biosynthesis
Recent studies have identified this compound as a biosynthetic product of marine microbes. The role of MPA in marine ecosystems is significant due to its potential impact on global climate change and eutrophication processes. Research employing multi-labeled water isotope probing has explored the mechanisms of MPA degradation under UV irradiation, revealing important insights into its environmental behavior .

Precursor for Nerve Agent Synthesis

Synthesis Pathways
this compound serves as an intermediate in the synthesis of toxic organophosphate compounds, including nerve agents. Understanding the synthesis pathways of MPA is crucial for developing countermeasures against chemical warfare:

  • Synthesis of Alkyl Methylphosphonic Acids : Various alkyl derivatives of this compound are synthesized to serve as reference materials for detection methods. These derivatives include isopropyl this compound (IMPA) and pinacolyl this compound (PMPA), which are used in analytical chemistry to identify chemical contamination .

Case Studies

Study Focus Findings
Detection of Chemical Warfare AgentsEvaluated chromatographic methods for detecting MPADemonstrated effective detection of alkyloxy methylphosphonic acids as cholinesterase inhibitors
Environmental ImpactInvestigated microbial production of MPAEstablished links between marine microbes and global climate processes
Nerve Agent SynthesisAnalyzed pathways for synthesizing organophosphatesIdentified MPA as a key intermediate in nerve agent production

Mechanism of Action

The mechanism of action of methylphosphonic acid involves the cleavage of the carbon-phosphorus bond under specific conditions. For example, under UV irradiation, the carbon-phosphorus bond is cleaved by hydroxyl radicals, leading to the formation of orthophosphate. This process involves reactive oxygen species and is influenced by the pH of the environment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Methylphosphonic Acids (AMPAs)

AMPAs are nerve agent degradation products formed via hydrolysis. Their properties vary with the alkyl group attached to the phosphorus atom:

Compound Formula Source (Nerve Agent) Hydrolysis Stability Key Properties
Methylphosphonic acid (MPA) CH₃PO(OH)₂ Final product of AMPA degradation Highly stable High polarity; detected in soil/water via LC-HRMS
Isopropyl MPA (IMPA) (CH₃)₂CHOCH₂PO(OH)₂ Sarin (GB) Moderate Major urinary metabolite; detected at ng/mL levels in human urine
Ethyl MPA (EMPA) CH₃CH₂PO(OH)₂ VX, Ethylsarin Moderate Co-excreted with IMPA; used in environmental monitoring
Pinacolyl MPA (PMPA) C₇H₁₅PO(OH)₂ Soman (GD) Low Transforms into dipinacolyl methylphosphonate under alkaline conditions

Key Findings :

  • MPA is the most stable AMPA, persisting in the environment long after nerve agent hydrolysis .
  • Larger alkyl groups (e.g., pinacolyl in PMPA) reduce stability due to steric hindrance and susceptibility to secondary reactions .

Aminophosphonic Acids

Aminophosphonic acids feature an amino group (-NH₂) adjacent to the phosphonic acid moiety. Notable examples include:

Compound Structure Optical Rotation ([α]D) Applications
1-Amino-1-(3-thienyl)this compound C₅H₆NO₃PS −7.9° (c = 1.27, NaOH) Model for stereochemical studies; resolved via Mosher’s method
1-Amino-1-(3-pyridyl)this compound C₆H₇N₂O₃P +2.8° (c = 2.5, NaOH) Chiral resolution using Rhodotorula mucilaginosa
α-Aminoethylphosphonic acid C₂H₈NO₃P N/A Analog of alanine; studied for metal complexation

Key Differences :

  • Acidity: Aromatic aminophosphonic acids (e.g., pyridyl derivatives) exhibit lower pKa₁ values (~1.5–2.0) compared to aliphatic analogs (~4.5–5.0) due to electron-withdrawing effects .
  • Biological Activity : Thienyl and pyridyl derivatives show enantioselective interactions in microbial systems, enabling applications in asymmetric synthesis .

Other Phosphonic Acids

Phenylphosphonic Acid (PPA)
  • Formula: C₆H₅PO(OH)₂
  • Unlike MPA, PPA’s aromatic ring enhances UV detection sensitivity but reduces solubility in polar solvents .
Metaphosphoric Acid (HPO₃)ₙ
  • An inorganic polymer with cyclic or linear chains.
  • Differs from MPA in reactivity: metaphosphoric acid forms esters with alcohols, while MPA’s C-P bond resists hydrolysis .

Analytical and Environmental Considerations

Detection Methods

Compound Class Preferred Technique Limit of Detection (LOD) Reference
AMPAs (e.g., MPA) LC-HRMS/MS 1–10 ng/g (soil)
Aminophosphonic acids Chiral HPLC with UV/OR detection 0.1–1 μM
Nerve Agent Metabolites GC-MS (derivatized) 1–5 ng/mL (urine)

Environmental Persistence

  • MPA : Detected in marine systems for decades due to microbial production and slow degradation .
  • AMPAs : Shorter half-lives (days to weeks) but act as transient markers for recent nerve agent exposure .

Biological Activity

Methylphosphonic acid (MPn) is a compound of significant interest due to its biological activity, particularly in marine ecosystems and its implications in environmental chemistry. This article examines the biological mechanisms, microbial interactions, and potential environmental impacts associated with MPn, supported by relevant data and case studies.

Overview of this compound

This compound is primarily known as an intermediate in the synthesis of nerve agents such as sarin and VX. However, it also plays a crucial role in marine biochemistry, particularly concerning phosphorus cycling and methane production. Its unique structure allows it to participate in various biochemical pathways, particularly those involving microbial metabolism.

Microbial Catabolism

Recent studies have highlighted the ability of certain marine microbes to utilize this compound as a phosphorus source. For instance, the archaeon Nitrosopumilus maritimus has been shown to encode pathways for methylphosphonate biosynthesis, indicating that this compound is more prevalent in marine environments than previously understood .

Key Findings:

  • Methane Production: The catabolism of MPn by phosphorus-starved marine microbes leads to methane production, which is significant given the greenhouse gas implications. This phenomenon has been termed the "methane paradox" because it suggests that MPn could be a substantial source of methane in oxic marine waters .
  • Enzymatic Pathways: The enzyme carbon-phosphorus (C-P) lyase facilitates the breakdown of this compound, releasing methane as a byproduct. This pathway is supported by the presence of C-P lyase genes in many marine microbial communities .

Photo-degradation and Reactive Oxygen Species

This compound undergoes photo-degradation under UV irradiation, which can lead to its transformation into reactive intermediates that may have further ecological consequences. A study utilizing multi-labeled water isotope probing demonstrated that reactive oxygen species (ROS) play a critical role in the cleavage of the C–P bond in MPn .

Data Table: Reaction Rates Under Different Conditions

ConditionInhibition Rate (%)Rate Constant (h⁻¹)
Blank (pH 3)0.98 × 10⁻²
Isopropanol (pH 3)92.860.07 × 10⁻²
NaN₃ (pH 3)68.370.31 × 10⁻²
Blank (pH 8)1.77 × 10⁻²
Isopropanol (pH 8)96.610.06 × 10⁻²
NaN₃ (pH 8)66.10.6 × 10⁻²

This table illustrates how different scavengers affect the degradation rate of MPn under varying pH conditions, indicating that alkaline conditions favor C–P bond cleavage more than acidic conditions.

Marine Ecosystem Dynamics

A study conducted across various ocean depths revealed that methylphosphonate utilization significantly contributes to methane formation rates in marine environments . The research showed immediate and linear increases in methane production upon incubation with MPn, highlighting its role in nutrient cycling.

Experimental Design:

  • Incubation Conditions: Samples were taken from different ocean depths to assess methane production rates.
  • Results: Methane formation was observed to be consistent across samples, suggesting widespread microbial utilization of MPn.

Q & A

Q. What analytical methods are recommended for detecting and quantifying methylphosphonic acid (MPA) and its derivatives in environmental or biological samples?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying MPA and its alkyl esters (e.g., ethyl this compound, isopropyl this compound) at trace levels. The ASTM D7597-09e2 standard outlines a validated protocol using LC-MS/MS with isotope-dilution for enhanced accuracy, particularly in water matrices . For biological samples, isotope-dilution LC-time-of-flight (TOF)-MS improves sensitivity in complex matrices like plasma .

Q. How can researchers distinguish this compound from structurally similar phosphonic acids (e.g., metaphosphoric acid) in analytical workflows?

Chromatographic separation coupled with high-resolution mass spectrometry (HRMS) is critical. For example, metaphosphoric acid (HPO₃)ₙ exhibits distinct retention times and fragmentation patterns compared to MPA (CH₃PO₃H₂) under optimized LC conditions. Structural confirmation via collision-induced dissociation (CID) spectra or nuclear magnetic resonance (NMR) is recommended when isomer ambiguity arises .

Advanced Research Questions

Q. What experimental strategies address contradictory toxicity data for this compound in longitudinal studies?

The U.S. EPA highlights a critical gap: no repeated-dose toxicity data exist for MPA . To resolve contradictions, researchers should prioritize:

  • Dose-response studies using in vivo models (e.g., rodents) with endpoints aligned with OECD guidelines.
  • Comparative toxicokinetics with analogs like phenylphosphonic acid, which share functional groups but differ in bioavailability .
  • Mechanistic assays (e.g., oxidative stress markers, phosphonate-metabolizing enzyme activity) to identify confounding factors .

Q. How can synthetic byproducts during MPA esterification be minimized or characterized?

Direct reaction of alcohols with methylphosphonic dichloride often produces statistical mixtures of mono-/di-alkyl esters and pyrophosphonate dimers . Mitigation strategies include:

  • Controlled hydrolysis : Quenching reactions at elevated temperatures (e.g., toluene reflux) to hydrolyze pyrophosphonate artifacts .
  • Purification : Liquid-liquid extraction to isolate mono-alkyl esters from acidic aqueous phases, followed by silica gel chromatography .
  • Real-time monitoring : In-line FTIR or NMR to track esterification progress and optimize reaction stoichiometry.

Q. What parameters influence recovery rates of MPA in electromembrane extraction (EME) for environmental samples?

EME recovery (1.1–56.7% for MPA derivatives) depends on:

  • Supported liquid membrane (SLM) composition : 1-octanol outperforms dihexyl ether due to higher polarity matching .
  • pH gradients : Adjusting donor/acceptor phase pH to ionize analytes (e.g., pH 3 in donor vs. pH 12 in acceptor) enhances extraction efficiency .
  • Voltage and time : Optimal settings (e.g., 50 V, 20 min) balance recovery and reproducibility (RSD <9%) .

Q. How do interlaboratory variations in MPA quantification arise, and how can they be standardized?

Discrepancies stem from:

  • Internal standard selection : Isotope-labeled analogs (e.g., ¹³C₃-isopropyl MPA) reduce matrix effects vs. structural analogs .
  • Calibration practices : Harmonizing reference materials (e.g., Cerilliant Corporation standards) and validating against ASTM/ISO protocols improves cross-study comparability .

Q. What degradation pathways of MPA are relevant in environmental fate studies?

MPA is a terminal metabolite of organophosphorus nerve agents (e.g., sarin, VX) but resists further hydrolysis. Key pathways include:

  • Microbial degradation : Soil microbiota slowly mineralize MPA to CO₂ and phosphate, though rates vary with pH and organic content .
  • Photolysis : Limited UV-driven breakdown in aquatic systems, necessitating TiO₂ catalysts for enhanced remediation .

Q. Which chromatographic techniques resolve isomeric MPA derivatives (e.g., isopropyl vs. cyclohexyl esters)?

Hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-cHILIC) achieves baseline separation of isomers based on alkyl chain hydrophobicity . CE-C⁴D with borate buffers is an alternative for charged species .

Q. How do complex matrices (e.g., serum, seawater) interfere with MPA detection, and what sample prep methods mitigate this?

Protein-rich matrices (e.g., serum) require precipitation with acetonitrile or solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis WCX) to isolate acidic phosphonates . For seawater, pre-treatment with EDTA chelates metal ions that complex MPA, reducing false negatives .

Q. What computational models predict MPA toxicity when in vivo data are limited?

Read-across models using phosphonic acid analogs (e.g., phenylphosphonic acid) are provisional but unreliable due to divergent bioavailability . Density functional theory (DFT) simulations of MPA-protein interactions (e.g., alkaline phosphatase inhibition) offer mechanistic insights but require validation with in vitro assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methylphosphonic acid
Reactant of Route 2
Methylphosphonic acid

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